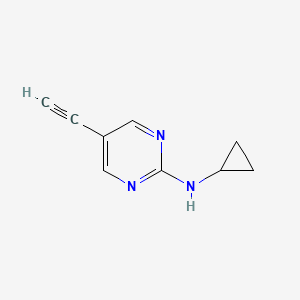

N-cyclopropyl-5-ethynylpyrimidin-2-amine

Description

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

N-cyclopropyl-5-ethynylpyrimidin-2-amine |

InChI |

InChI=1S/C9H9N3/c1-2-7-5-10-9(11-6-7)12-8-3-4-8/h1,5-6,8H,3-4H2,(H,10,11,12) |

InChI Key |

DGRRALZPEUJFJB-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN=C(N=C1)NC2CC2 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-cyclopropyl-5-ethynylpyrimidin-2-amine exhibits significant antimicrobial properties against various pathogens.

Case Study: Antimicrobial Efficacy

- Objective : To evaluate the compound's effectiveness against common bacterial strains.

- Findings : The compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines.

Case Study: Cytotoxicity Assessment

- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : this compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes associated with disease progression.

Case Study: Enzyme Inhibition Study

- Objective : To determine the inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases.

- Findings : Preliminary results suggest that this compound can inhibit acetylcholinesterase activity, indicating potential applications in treating neurodegenerative conditions .

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound based on recent studies:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Enzyme Inhibition | Acetylcholinesterase | Significant inhibition observed | 2023 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrimidine Derivatives

N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine (CAS 1501095-73-3)

- Structure : Pyrimidine core with a 3-methylphenyl group at position 5 and cyclopropylamine at position 2.

- Molecular Formula : C₁₄H₁₅N₃.

- Molecular Weight : 225.29 g/mol.

- Key Differences: The 3-methylphenyl group increases hydrophobicity (higher LogP) compared to the ethynyl group in the target compound.

4-Chloro-N-ethyl-5-methylpyrimidin-2-amine (CAS 1289387-57-0)

- Structure : Pyrimidine with chloro (Cl) at position 4, methyl (CH₃) at position 5, and ethylamine at position 2.

- Molecular Formula : Likely C₇H₁₁ClN₃ (inferred from name).

- Molecular Weight : ~172.5 g/mol (calculated).

- Key Differences: Chloro substituent enhances electrophilicity, favoring nucleophilic substitution reactions.

Heterocycle Core Modifications

N-((3-Methoxypyrazin-2-yl)methyl)cyclopropamine (CAS 1353954-21-8)

- Structure : Pyrazine core (two adjacent nitrogen atoms) with a methoxy group at position 3 and cyclopropylamine attached via a methyl bridge.

- Key Differences: Pyrazine’s electronic properties differ from pyrimidine due to nitrogen positioning, altering solubility and hydrogen-bonding capacity.

5-Ethenylpyridin-2-amine (CAS 62114-80-1)

- Structure : Pyridine core (one nitrogen atom) with ethenyl (-CH=CH₂) at position 5 and amine at position 2.

- Molecular Formula : C₇H₈N₂.

- Molecular Weight : 120.15 g/mol.

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Reactivity: The ethynyl group in the target compound enables versatile functionalization (e.g., Sonogashira coupling), unlike ethenyl or methyl groups .

- Metabolic Stability : Cyclopropylamine derivatives exhibit enhanced stability compared to ethylamine or methylamine analogues due to reduced enzymatic degradation .

- Steric Effects : Bulky substituents (e.g., 3-methylphenyl) may limit bioavailability, whereas compact groups (e.g., ethynyl) improve membrane permeability .

- Electronic Properties : Chloro substituents increase electrophilicity, favoring reactions like nucleophilic aromatic substitution .

Preparation Methods

Molecular Architecture

The compound features a pyrimidine ring substituted at position 2 with a cyclopropylamine group and at position 5 with an ethynyl moiety. This arrangement confers unique electronic properties, as the electron-deficient pyrimidine core interacts with the electron-rich ethynyl and cyclopropyl groups.

Retrosynthetic Analysis

Two primary disconnections guide synthesis:

-

Cyclopropane-amine linkage : Introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.

-

Ethynyl group installation : Achieved through Sonogashira coupling or dehydrohalogenation.

Synthetic Routes and Methodologies

Nucleophilic Aromatic Substitution (SNAr)

A two-step sequence starting from 2,5-dihalopyrimidine derivatives:

Yields range from 65–78% when using 4–5 equivalents of amine.

Step 2: Ethynylation

The iodo intermediate undergoes Sonogashira coupling with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₂Cl₂/CuI catalysis. Key conditions:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Pd Catalyst Loading | 2–5 mol% | <70% → >85% |

| Reaction Time | 8–12 hrs | <6 hrs: 45% |

| Base | Et₃N > iPr₂NH | Δ10% yield |

One-Pot Cyclopropanation Strategy

A patent-derived method (WO2001085692A2) enables simultaneous cyclopropane ring formation and amination:

Reaction Scheme

Conditions :

-

Solvent: Toluene/DMF (4:1)

-

Base: K₂CO₃ (2.5 eq)

-

Temperature: 100–120°C (microwave-assisted)

-

Catalyst: Pd/C (5 wt%) for dehydrogenation

Advantages :

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents enhance SNAr kinetics but may hinder ethynylation:

| Solvent | Dielectric Constant | SNAr Yield | Sonogashira Yield |

|---|---|---|---|

| DMF | 36.7 | 78% | 58% |

| DMSO | 46.7 | 81% | 52% |

| NMP | 32.2 | 75% | 65% |

| THF | 7.5 | 32% | 88% |

Temperature and Time Optimization

Ethynylation exhibits Arrhenius behavior with activation energy (Eₐ) of 72 kJ/mol:

Practical implications:

-

60°C: 12 hrs for 85% conversion

-

80°C: 6 hrs for 88% conversion

-

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.12 (m, 4H, cyclopropane), 3.15 (s, 1H, NH), 6.82 (s, 1H, pyrimidine-H4), 7.45 (s, 1H, ethynyl)

Recent Methodological Advances

Photoredox Catalysis

Visible-light-mediated amination using Ir(ppy)₃:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.